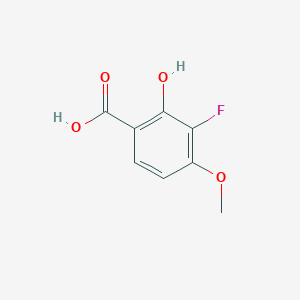
3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group attached to a propanone backbone, with a chloropyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 1,1,1-trifluoroacetone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is reacted with 1,1,1-trifluoroacetone under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Coupling: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Another compound with a chloropyridinyl group, used in optoelectronic applications.
(6-chloropyridin-3-yl)boronic acid: Utilized in Suzuki-Miyaura coupling reactions.
Uniqueness
3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both a trifluoromethyl group and a chloropyridinyl group. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
2228732-12-3 |
|---|---|
Molecular Formula |
C8H5ClF3NO |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



